molecular formula C23H19NO4 B3126264 Fmoc-2-amino-5-methylbenzoic acid CAS No. 332121-91-2

Fmoc-2-amino-5-methylbenzoic acid

Cat. No.: B3126264
CAS No.: 332121-91-2
M. Wt: 373.4 g/mol
InChI Key: LUZFNFRMORUWNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-2-amino-5-methylbenzoic acid is an important organic intermediate used in agrochemical, pharmaceutical, and dyestuff fields . It is a member of fluorenes and is often used in proteomics research .


Molecular Structure Analysis

The molecular formula of this compound is C23H19NO4 . The structure of 2-amino-5-methylbenzoic acid, a related compound, is available as a 2D Mol file or as a computed 3D SD file .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 373.40 . More detailed physical and chemical properties are not available in the current literature.

Scientific Research Applications

Unnatural Amino Acid Development

Fmoc-2-amino-5-methylbenzoic acid is utilized in developing unnatural amino acids that mimic peptide β-strands and form β-sheetlike hydrogen-bonded dimers. This application is significant in peptide synthesis, allowing for the creation of peptides with unique hydrogen-bonding surfaces and functionalities (Nowick et al., 2000).

Enantioseparation in Chromatography

The compound plays a role in the enantioseparation of N-protected fluorenylmethoxycarbonyl (N-FMOC) alpha-amino acids. This is particularly relevant in chromatography, where different stationary phases are used for separating enantiomers, highlighting the importance of this compound in analytical chemistry (Lee et al., 2008).

Synthesis of Amino Diazoketones

This acid is crucial in synthesizing N-9-fluorenylmethyloxycarbonyl (Fmoc) α-amino diazoketones, demonstrating versatility in incorporating Fmoc-protected amino acids into peptides and maintaining the chirality of starting α-amino acids (Siciliano et al., 2012).

Beta-Amino Acid Production

In the efficient synthesis of enantiomerically pure beta2-amino acids, this compound is utilized. This process is essential for beta-peptide synthesis, contributing to the field of peptide engineering and design (Lee et al., 2003).

Large-Scale Synthesis of Non-Proteogenic Amino Acids

The acid is used in the large-scale synthesis of FMOC-protected non-proteogenic amino acids, serving as building blocks for combinatorial libraries in drug discovery and development (Dener et al., 2001).

Solid Phase Synthesis of Polyamides

This compound aids in the solid-phase synthesis of polyamides containing specific amino acids, which are important in designing DNA-binding proteins and other biological applications (Wurtz et al., 2001).

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO4/c1-14-10-11-21(19(12-14)22(25)26)24-23(27)28-13-20-17-8-4-2-6-15(17)16-7-3-5-9-18(16)20/h2-12,20H,13H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUZFNFRMORUWNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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